1-(4-(Dimethylamino)benzoyl)-4-phenylsemicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Dimethylamino)benzoyl)-4-phenylsemicarbazide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a dimethylamino group attached to a benzoyl moiety, which is further connected to a phenylsemicarbazide structure. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Dimethylamino)benzoyl)-4-phenylsemicarbazide typically involves the reaction of 4-(dimethylamino)benzoyl chloride with 4-phenylsemicarbazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Dimethylamino)benzoyl)-4-phenylsemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-(4-(Dimethylamino)benzoyl)-4-phenylsemicarbazide has found applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(Dimethylamino)benzoyl)-4-phenylsemicarbazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activities. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
- 4-(Dimethylamino)benzoic acid
- 4-(Dimethylamino)benzaldehyde
- 4-(Dimethylamino)benzoyl chloride
Comparison: 1-(4-(Dimethylamino)benzoyl)-4-phenylsemicarbazide is unique due to the presence of both the dimethylamino and phenylsemicarbazide groups, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in research and industry .
Properties
CAS No. |
21719-46-0 |
---|---|
Molecular Formula |
C16H18N4O2 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
1-[[4-(dimethylamino)benzoyl]amino]-3-phenylurea |
InChI |
InChI=1S/C16H18N4O2/c1-20(2)14-10-8-12(9-11-14)15(21)18-19-16(22)17-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,18,21)(H2,17,19,22) |
InChI Key |
PWGGCQUHKBRDNY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NNC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.